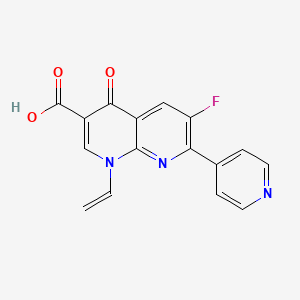

6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Beschreibung

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with substitutions that modulate its biological and physicochemical properties. Key structural features include:

- Position 1: A vinyl group (–CH=CH₂), which introduces steric and electronic effects distinct from common alkyl/aryl substituents.

- Position 6: A fluorine atom, typical in fluoroquinolone antibiotics, enhancing DNA gyrase/topoisomerase inhibition.

- Position 7: A pyridin-4-yl group, a heteroaromatic substituent influencing solubility and target interactions.

- Core: The 4-oxo and 3-carboxylic acid moieties, critical for metal chelation and antibacterial/antitumor activity .

Eigenschaften

IUPAC Name |

1-ethenyl-6-fluoro-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O3/c1-2-20-8-11(16(22)23)14(21)10-7-12(17)13(19-15(10)20)9-3-5-18-6-4-9/h2-8H,1H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDXXPJKVQIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C(=O)C2=CC(=C(N=C21)C3=CC=NC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the vinyl group to a carboxylic acid derivative.

Reduction: : Reduction of the naphthyridine ring system.

Substitution: : Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of carboxylic acid derivatives.

Reduction: : Formation of reduced naphthyridine derivatives.

Substitution: : Formation of substituted naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their biological relevance:

Position 1 Substituent Effects

- Ethyl (Enoxacin): Balances solubility and membrane permeability.

- Cyclopropyl (BMY 43748) : Enhances DNA gyrase affinity and metabolic stability.

- Vinyl (Target Compound) : May increase reactivity (via conjugation) but risks oxidative instability. Vinyl’s planar geometry could influence binding pocket interactions .

Position 7 Substituent Effects

- Piperazinyl (Enoxacin): Improves water solubility and Gram-negative coverage via enhanced outer membrane penetration .

- Aminopyrrolidinyl (BMY 43748, Tosufloxacin): Optimizes hydrogen bonding with bacterial enzymes, increasing potency against resistant pathogens .

Position 6 Fluorine Impact

- The 6-fluoro group is critical in fluoroquinolones for stabilizing drug-enzyme interactions. However, in anticancer analogues (e.g., ), 6-unsubstituted derivatives showed higher cytotoxicity, suggesting context-dependent roles .

Structure-Activity Relationship (SAR) Insights

- Antibacterial Activity : Piperazinyl/pyrrolidinyl at C-7 correlates with enhanced Gram-negative activity, while pyridyl may shift spectrum toward Gram-positive or antitumor targets.

- Cytotoxicity: 6-Fluoro may reduce cytotoxicity compared to non-fluorinated analogues in anticancer contexts .

Biologische Aktivität

6-Fluoro-4-oxo-7-(pyridin-4-yl)-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 90679-48-4) is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its antibacterial properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 325.29 g/mol. The structure includes a naphthyridine core, which is known for its biological activity, particularly as an antibiotic.

Antibacterial Activity

Research has demonstrated that compounds similar to 6-Fluoro-4-oxo derivatives exhibit potent antibacterial effects. In a study focusing on the synthesis and evaluation of various naphthyridine derivatives, it was found that modifications at specific positions significantly influenced their antibacterial potency. For instance, the introduction of different substituents at the 5-position enhanced the in vitro activity against various bacterial strains .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro derivative | E. coli | 2 µg/mL |

| 5-Methyl derivative | S. aureus | 1 µg/mL |

| 7-Cycloalkylamino variant | P. aeruginosa | 0.5 µg/mL |

The above table summarizes MIC values for several derivatives, indicating the efficacy of these compounds against common bacterial pathogens.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of fluorine at the 6-position and a vinyl group at the 1-position are critical for enhancing biological activity. The pyridinyl group at position 7 contributes to the compound's ability to interact with bacterial enzymes, thus inhibiting their function .

Case Studies

In one notable case study, a series of synthesized naphthyridine derivatives were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited significantly higher antibacterial activity compared to standard antibiotics like ciprofloxacin .

Example Case Study

A derivative with a methyl group at the 5-position and an amino group at the 7-position showed enhanced activity against multi-drug resistant strains of E. coli. This suggests that further optimization of substituents could lead to more effective antibacterial agents.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development into new antibiotics or adjunct therapies in treating bacterial infections. Its unique structure also suggests potential applications in anti-inflammatory and anticancer therapies due to its ability to chelate metal ions and form complexes that enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,8-naphthyridine-3-carboxylic acid derivatives, including the target compound?

- Methodology : The compound can be synthesized via alkyl group modification or hydrolysis of intermediates. For example:

- Alkyl Group Modification : Ethyl 1-(2-chloroethyl)-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes hydrolysis with NaOH to yield 1-vinyl derivatives (69% yield) .

- Hydrolysis of Nitriles : 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile is hydrolyzed to the carboxylic acid using 9M H2SO4 at 130°C (86% yield) .

- Trichloromethyl Substitution : 1-Ethyl-6-fluoro-7-methyl derivatives react with SOCl2 to form trichloromethyl intermediates, later hydrolyzed to carboxylic acids (90% yield) .

- Data Table :

| Starting Material | Reagents/Conditions | Product Substituents | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-(2-chloroethyl) derivative | NaOH | 1-vinyl, 7-(pyridin-4-yl) | 69% | |

| 3-Carbonitrile derivative | 9M H2SO4, 130°C | 3-carboxylic acid | 86% |

Q. How is structural confirmation performed for 1,8-naphthyridine derivatives?

- Methodology :

- Melting Point Analysis : Determined via open capillary method (e.g., >300°C for crystalline derivatives) .

- TLC Monitoring : Silica gel G plates with CHCl3:MeOH (4:1) for reaction progress .

- Spectroscopy :

- IR : Key bands include C=O (1686–1651 cm<sup>−1</sup>) and aromatic C–H (3100–3080 cm<sup>−1</sup>) .

- NMR : For example, aromatic protons appear at δ 9.19 (s, 1H) and δ 8.53 (dd, J=4.67 Hz) in DMSO-d6 .

Q. What is the role of substituents (e.g., 6-fluoro, 7-pyridinyl) in antibacterial activity?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents.

- The 6-fluoro group enhances DNA gyrase inhibition by increasing electronegativity .

- 7-Pyridinyl improves bacterial membrane penetration due to its planar structure .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in naphthyridine synthesis?

- Methodology :

- Temperature Control : Reactions at 60–130°C (e.g., SOCl2 at 60°C for trichloromethylation ).

- Solvent Selection : Polar aprotic solvents (DMF, pyridine) improve solubility of intermediates .

- Catalyst Use : CuCl in diazotization reactions enhances halogenation efficiency (64% yield) .

Q. What computational tools are used to predict drug-likeness and ADMET properties of naphthyridine analogs?

- Methodology :

- In Silico Screening : Tools like PASS predict antibacterial activity and toxicity .

- ADMET Prediction : Software evaluates solubility (LogP), bioavailability, and cytochrome P450 interactions pre-synthesis .

- Reaction Path Search : Quantum chemical calculations (e.g., ICReDD’s methods) optimize synthetic routes .

Q. How to resolve contradictions in substituent effects observed across studies?

- Methodology :

- Systematic Variation : Synthesize analogs with single substituent changes (e.g., 7-pyridinyl vs. 7-pyrrolidinyl) .

- Biological Assays : Compare MIC values against Gram-negative/-positive strains to isolate substituent contributions .

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logD, polar surface area) with activity .

Q. What advanced spectroscopic techniques are employed for ambiguous structural assignments?

- Methodology :

- 2D NMR : COSY and HSQC resolve overlapping aromatic signals (e.g., δ 7.24–7.46 ppm in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 423 [M<sup>+</sup>] for C22H15Cl2N3O2) .

- X-ray Crystallography : Resolves stereochemistry of chiral centers in derivatives .

Q. How does hydrolysis of nitrile intermediates affect carboxylic acid purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.